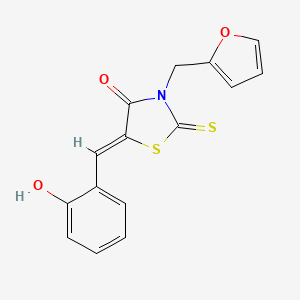
3-(2-furylmethyl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-(2-furylmethyl)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMBT and is a member of the thiazolidinone family of compounds. FMBT has been shown to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of FMBT is not fully understood. However, studies have suggested that FMBT exerts its biological activities by modulating various signaling pathways in cells. For example, FMBT has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, FMBT has been shown to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. For example, FMBT has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis. Additionally, FMBT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FMBT in lab experiments is its relatively low toxicity. FMBT has been shown to be well-tolerated in animal studies, which makes it a potential candidate for further development. However, one limitation of using FMBT in lab experiments is its low solubility in water. This can make it difficult to administer FMBT to cells or animals in a consistent and effective manner.
Orientations Futures
For research include the development of FMBT-based therapeutics and optimization of its synthesis and solubility in water.
Applications De Recherche Scientifique
FMBT has been extensively studied for its potential therapeutic applications. One of the most promising applications of FMBT is in the treatment of cancer. FMBT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FMBT has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for cancer treatment.
FMBT has also been studied for its antimicrobial activity. FMBT has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This antimicrobial activity makes FMBT a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c17-12-6-2-1-4-10(12)8-13-14(18)16(15(20)21-13)9-11-5-3-7-19-11/h1-8,17H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPQTSHTYLPCF-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3484742.png)
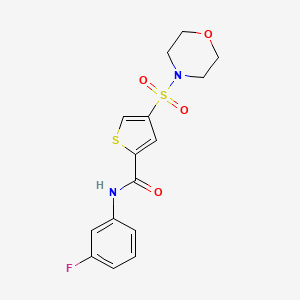
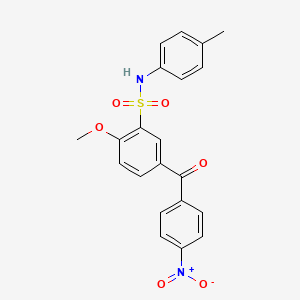
![2-acetyl-1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3484758.png)
![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B3484769.png)
![N-{4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B3484776.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B3484784.png)
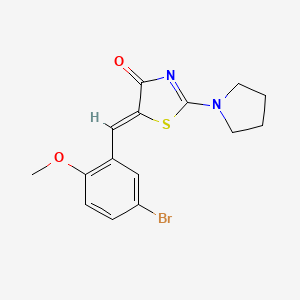
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B3484793.png)
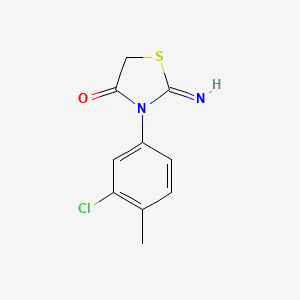
![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3484811.png)
![2,2'-{1,4-piperazinediylbis[(2-oxo-2,1-ethanediyl)thio]}dipyrimidine](/img/structure/B3484818.png)
![5-benzyl-4-methyl-2-[(4-phenyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3484843.png)